molecular formula C21H25BrN7NaO14P2 B12394589 8-Br-NAD+ (sodium)

8-Br-NAD+ (sodium)

Cat. No.: B12394589
M. Wt: 764.3 g/mol
InChI Key: OVUYJZJQRPYGFH-XKJOWHJHSA-M
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Description

8-Bromonicotinamide adenine dinucleotide (sodium) is a derivative of nicotinamide adenine dinucleotide, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom. This compound is often used in biochemical research as a substrate for various enzymatic reactions, particularly those involving ADP-ribosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromonicotinamide adenine dinucleotide (sodium) typically involves the bromination of nicotinamide adenine dinucleotide. The process begins with the preparation of nicotinamide adenine dinucleotide, followed by selective bromination at the 8th position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dimethylformamide, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 8-Bromonicotinamide adenine dinucleotide (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The final product is often lyophilized or crystallized to ensure stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

8-Bromonicotinamide adenine dinucleotide (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Bromonicotinamide adenine dinucleotide (sodium) involves its role as a substrate for enzymes that catalyze ADP-ribosylation reactions. The bromine atom at the 8th position of the adenine ring enhances its binding affinity to certain enzymes, thereby modulating their activity. This compound can influence various molecular targets and pathways, including those involved in cellular metabolism, DNA repair, and signal transduction .

Comparison with Similar Compounds

8-Bromonicotinamide adenine dinucleotide (sodium) can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of 8-Bromonicotinamide adenine dinucleotide (sodium) lies in its bromine substitution, which enhances its binding affinity to certain enzymes and modulates their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing potential therapeutic applications .

Properties

Molecular Formula

C21H25BrN7NaO14P2

Molecular Weight

764.3 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1

InChI Key

OVUYJZJQRPYGFH-XKJOWHJHSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+]

Origin of Product

United States

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